molecular formula C8H5Cl4FO B14765809 2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol

2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol

Cat. No.: B14765809
M. Wt: 277.9 g/mol
InChI Key: LYCWIWVTEUQSIC-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H7Cl2FO. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an ethanol group.

Preparation Methods

The synthesis of 2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol typically involves the reduction of 2,6-dichloro-3-fluorophenyl ethyl ketone using sodium borohydride. The reaction proceeds under controlled conditions to yield the desired ethanol derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol is primarily used as an intermediate in the synthesis of pharmaceutical compounds. It is a key intermediate in the preparation of Crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Crizotinib is used in the treatment of non-small cell lung cancer (NSCLC) positive for ALK . Additionally, this compound is valuable in organic synthesis and chemical research due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol is primarily related to its role as an intermediate in the synthesis of Crizotinib. Crizotinib exerts its effects by inhibiting c-MET kinase and ALK, which are involved in the growth and survival of cancer cells. By blocking these pathways, Crizotinib can effectively inhibit tumor growth and proliferation .

Comparison with Similar Compounds

2,2-Dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol can be compared with other similar compounds, such as:

    1-(2,6-Dichloro-3-fluorophenyl)ethanol: This compound has a similar structure but lacks the additional chlorine atom on the ethanol group.

    2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol: This compound contains a trifluoromethyl group instead of the dichloro substitution.

    1-(3-Chloro-2,6-difluorophenyl)ethanone: This compound has a ketone group instead of an ethanol group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C8H5Cl4FO

Molecular Weight

277.9 g/mol

IUPAC Name

2,2-dichloro-1-(3,6-dichloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H5Cl4FO/c9-3-1-2-4(10)6(13)5(3)7(14)8(11)12/h1-2,7-8,14H

InChI Key

LYCWIWVTEUQSIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(C(Cl)Cl)O)F)Cl

Origin of Product

United States

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